ピクロクロシン

概要

説明

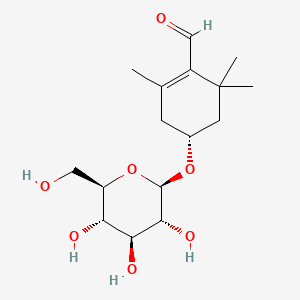

ピクロクロシンは、サフランの主成分であるサフラナールのモノテルペン配糖体前駆体であり、クロッカス・サチバスの花から得られます . ピクロクロシンは苦味で知られており、サフランの特徴的な風味の原因となる主な化合物です . サフランの乾燥過程で、ピクロクロシンはサフラナールに分解され、サフランの香りに貢献します .

2. 製法

合成経路と反応条件: ピクロクロシンは、さまざまなクロマトグラフィー技術を用いてサフランから単離することができます。 高速薄層クロマトグラフィー (HPTLC) および分取クロマトグラフィーは、一般的に用いられる方法です . 単離プロセスには、メタノールやエタノールなどの溶媒を用いたサフランの抽出、続いてピクロクロシンを精製するためのクロマトグラフィー分離が含まれます .

工業生産方法: ピクロクロシンの工業生産には、クロッカス・サチバスの栽培とサフラン柱頭の抽出が含まれます。 柱頭は乾燥され、加工されてピクロクロシンが単離されます。 高度なクロマトグラフィー技術が用いられ、高い純度と収率が確保されます .

科学的研究の応用

Picrocrocin has several scientific research applications across various fields:

Chemistry: Used as a marker compound for the quality control of saffron.

Biology: Studied for its role in the biosynthesis of safranal and other related compounds.

作用機序

ピクロクロシンは、主にサフラナールへの変換を通じて効果を発揮します。 グルコシダーゼ酵素はピクロクロシンを加水分解してアグリコン (HTCC) を生成し、その後脱水されてサフラナールを形成します . サフラナールは、抗酸化作用や抗炎症作用で知られており、サフランの潜在的な健康上の利点に貢献しています .

生化学分析

Biochemical Properties

Picrocrocin exhibits significant antioxidant and anti-inflammatory effects . During the drying process of saffron, picrocrocin liberates the aglycone (HTCC, C10H16O2) due to the action of the enzyme glucosidase . The aglycone is then transformed to safranal by dehydration .

Cellular Effects

Picrocrocin demonstrates limited antioxidant activity but may induce apoptosis in specific cells . It exhibits significant antioxidant and anti-inflammatory effects, protecting against oxidative damage and offering cardiovascular benefits .

Molecular Mechanism

The molecular mechanism of picrocrocin involves the liberation of the aglycone (HTCC, C10H16O2) due to the action of the enzyme glucosidase . The aglycone is then transformed to safranal by dehydration .

Temporal Effects in Laboratory Settings

The losses of crocetin esters and picrocrocin in saffron with 1 year of storage were 52.2% and 54.3%, respectively . The trend then declined during subsequent storage .

Metabolic Pathways

Picrocrocin is a degradation product of the carotenoid zeaxanthin . The glycosylation process enhances water solubility and stability and regulates metabolite compartmentalization .

Transport and Distribution

Although picrocrocin and crocetin sugar esters indicated high bioaccessibility, they were transported at low quantities .

準備方法

Synthetic Routes and Reaction Conditions: Picrocrocin can be isolated from saffron through various chromatographic techniques. High-performance thin-layer chromatography (HPTLC) and preparative chromatography are commonly used methods . The isolation process involves extracting saffron with solvents like methanol or ethanol, followed by chromatographic separation to purify picrocrocin .

Industrial Production Methods: Industrial production of picrocrocin involves the cultivation of Crocus sativus and the extraction of saffron stigmas. The stigmas are then dried and processed to isolate picrocrocin. Advanced chromatographic techniques are employed to ensure high purity and yield .

化学反応の分析

反応の種類: ピクロクロシンは、加水分解や脱水などのいくつかの化学反応を起こします。 サフランの乾燥過程で、ピクロクロシンはグルコシダーゼ酵素によって加水分解され、アグリコン (HTCC) を生成し、その後脱水されてサフラナールを形成します .

一般的な試薬と条件:

加水分解: グルコシダーゼ酵素は、ピクロクロシンを加水分解するために用いられます。

脱水: 脱水は、サフランの乾燥過程で自然に起こります。

主な生成物:

4. 科学研究への応用

ピクロクロシンは、さまざまな分野で多くの科学研究に応用されています:

化学: サフランの品質管理のためのマーカー化合物として使用されます。

生物学: サフラナールやその他の関連化合物の生合成における役割について研究されています。

類似化合物との比較

ピクロクロシンは、サフラナールの前駆体としての役割とサフランへの存在により、独特です。 類似の化合物には以下のようなものがあります:

クロシン: サフランのもう1つの主要な成分であり、その色と潜在的な健康上の利点で知られています.

サフラナール: ピクロクロシンの分解によって生成される主な香気成分です.

ゼアキサンチン: ピクロクロシンの生合成に関連するカロテノイドです.

ピクロクロシンは、サフランの風味と香りのプロファイルにおける特定の役割、および潜在的な治療効果により、際立っています。

特性

IUPAC Name |

(4R)-2,6,6-trimethyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O7/c1-8-4-9(5-16(2,3)10(8)6-17)22-15-14(21)13(20)12(19)11(7-18)23-15/h6,9,11-15,18-21H,4-5,7H2,1-3H3/t9-,11-,12-,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHJCSAICLADIN-WYWSWGBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(C1)OC2C(C(C(C(O2)CO)O)O)O)(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(C[C@@H](C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40160450 | |

| Record name | Picrocrocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40160450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138-55-6 | |

| Record name | Picrocrocin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Picrocrocin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picrocrocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40160450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PICROCROCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ON5B022511 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。